

An In-depth Technical Guide to the Physical Properties of Ethyl 2-furanpropionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-furanpropionate*

Cat. No.: *B158936*

[Get Quote](#)

This technical guide provides a comprehensive overview of the key physical properties of **Ethyl 2-furanpropionate**, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise and reliable data for their work.

Chemical Identity

- Chemical Name: Ethyl 3-(furan-2-yl)propanoate
- Synonyms: **Ethyl 2-furanpropionate**, Ethyl 3-(2-furyl)propanoate
- CAS Number: 10031-90-0
- Molecular Formula: C₉H₁₂O₃
- Molecular Weight: 168.19 g/mol

Physical Properties Data

The experimentally determined physical properties of **Ethyl 2-furanpropionate** are summarized in the table below. These values have been compiled from various reputable sources.

Physical Property	Value	Conditions	Source
Boiling Point	260.0 °C	@ 760.0 mmHg	[1]
212 °C	Not Specified	[2]	
94-98 °C	@ 4 mmHg	[3]	
Density	1.051 - 1.058 g/mL	Not Specified	[1]
1.054 g/mL	@ 25 °C	[2]	

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid organic compounds such as **Ethyl 2-furanpropionate**.

The capillary method, often employing a Thiele tube, is a common and efficient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

- Thiele tube or an oil bath with a stirrer
- High-temperature thermometer
- Capillary tube (sealed at one end)
- Small test tube or fusion tube
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid for the bath (e.g., mineral oil, silicone oil)

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

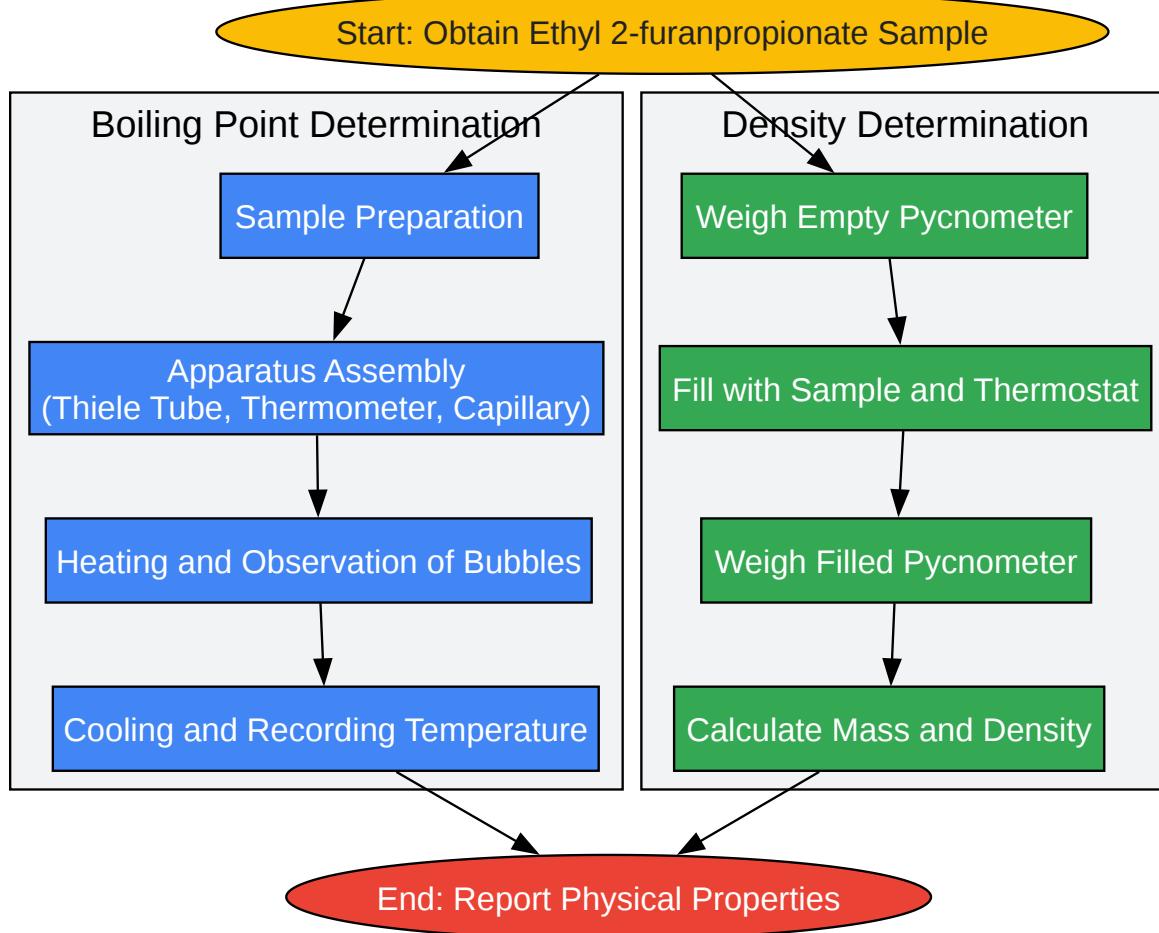
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then immersed in the Thiele tube or oil bath.
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.^{[1][3]} This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance.

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder
- Analytical balance
- Thermometer
- Water bath (for temperature control)

Procedure:


- The mass of a clean, dry, and empty pycnometer or graduated cylinder is accurately measured using an analytical balance.
- The vessel is then filled with the liquid sample up to a calibrated mark. Care is taken to avoid air bubbles.

- The filled vessel is placed in a water bath to bring the liquid to a specific temperature (e.g., 25 °C), as density is temperature-dependent.
- The outside of the vessel is carefully dried, and its mass is measured again.
- The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.
- The volume of the liquid is known from the calibration of the pycnometer or the reading from the graduated cylinder.
- The density is then calculated by dividing the mass of the liquid by its volume.[\[4\]](#)[\[5\]](#)

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of **Ethyl 2-furanpropionate**.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point and density of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl 2-furanpropionate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158936#physical-properties-of-ethyl-2-furanpropionate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com